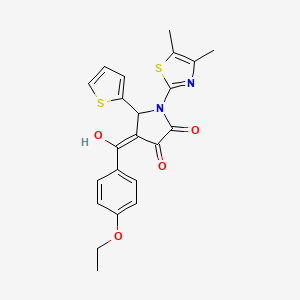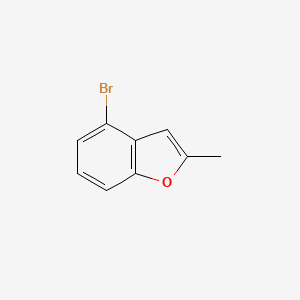
2-Isobutylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Discovery and Development : Research in drug discovery has evolved with advancements in molecular biology and genomic sciences. This progress has enriched the therapeutic armamentarium, including the development of new compounds like 2-Isobutylisonicotinamide (Drews, 2000).
Environmental Chemical Impact : The study of environmental chemicals, such as tributyltin, has highlighted their potential effects on obesity and diabetes. While this research is not directly about this compound, it emphasizes the importance of understanding the impact of various chemicals on health (Inadera & Shimomura, 2005).
Surface Membrane Retrieval in Cells : Investigations into the Ca2+ dependence of surface membrane retrieval in secretory cells, such as rat parotid tissue, provide insights into cellular processes that might be relevant when studying compounds like this compound (Koike & Meldolesi, 1981).
Pharmacogenetics Research : The NIH Pharmacogenetics Research Network explores the correlation between drug response and genetic variation. This research is crucial in understanding how different drugs, potentially including this compound, interact with genetic factors (Giacomini et al., 2007).
Use in PET and Drug Research : PET imaging is emerging as a powerful tool for examining the properties of drugs, including their pharmacokinetics and pharmacodynamics. This technology could be applied to the study of this compound (Fowler et al., 1999).
Building One-Dimensional Structures : The use of ligands like isonicotinamide in forming assemblies of dimetal units via hydrogen-bond interactions showcases the potential of using similar compounds in material science and nanotechnology applications (Bera et al., 2003).
Intravascular Use in Medical Procedures : The use of compounds like isobutyl-2-cyanoacrylate in intravascular procedures, such as the treatment of carotid-cavernous fistulas, highlights the medical applications of similar compounds (Samson et al., 1981).
Metabolic Studies in Health and Disease : Understanding the metabolism of various compounds, including isobutene and its relatives, is crucial in assessing their safety and efficacy in both healthy individuals and those with diseases like diabetes (Henderson et al., 1993).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Isobutylisonicotinamide are not mentioned, the field of therapeutic peptides, which includes compounds like this compound, is a hot topic in pharmaceutical research. Continued studies on bioactive compounds with ROS-scavenging capacity may lead to the development of effective antioxidant-based modalities for treating various conditions .
Propiedades
IUPAC Name |
2-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)5-9-6-8(10(11)13)3-4-12-9/h3-4,6-7H,5H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOQARGZQDZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B3015168.png)
![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)


![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)